

Trisulfo-Cy5-Alkyne chemical structure and properties

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Compound of Interest

Compound Name: *Trisulfo-Cy5-Alkyne*

Cat. No.: *B15553976*

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An In-depth Technical Guide to Trisulfo-Cy5-Alkyne

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of **Trisulfo-Cy5-Alkyne**, a near-infrared fluorescent dye. It includes detailed experimental protocols for its application in bio-conjugation via copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) click chemistry, as well as its use in fluorescence microscopy and flow cytometry.

Core Properties of Trisulfo-Cy5-Alkyne

Trisulfo-Cy5-Alkyne is a highly water-soluble and photostable cyanine dye functionalized with an alkyne group.[1][2] This terminal alkyne allows for its covalent attachment to azide-modified biomolecules through a highly efficient and specific click chemistry reaction.[3][4] The three sulfonate groups contribute to its high aqueous solubility, minimizing aggregation and non-specific binding in biological applications.[1] Its fluorescence in the near-infrared region of the spectrum makes it an ideal probe for in vitro and in vivo imaging, as it minimizes interference from cellular autofluorescence.[3][4]

Chemical Structure

The chemical structure of **Trisulfo-Cy5-Alkyne** is depicted below.

Caption: Chemical Structure of **Trisulfo-Cy5-Alkyne**.

Physicochemical and Spectroscopic Properties

The key properties of **Trisulfo-Cy5-Alkyne** are summarized in the table below. These properties make it a versatile tool for a wide range of fluorescence-based assays.

Property	Value	Reference
Chemical Formula	C ₃₇ H ₄₅ N ₃ O ₁₀ S ₃	[5]
Molecular Weight	787.96 g/mol	[1]
CAS Number	2055138-90-2	[5]
Appearance	Dark blue solid	[6]
Solubility	Water, DMSO, DMF, DCM	[5]
Excitation Maximum (λ _{ex})	~647 nm	[3][5]
Emission Maximum (λ _{em})	~662-670 nm	[5][7]
Molar Extinction Coefficient (ε)	~250,000 cm ⁻¹ M ⁻¹	[5][8]
Fluorescence Quantum Yield (Φ)	Data not available for Trisulfo-Cy5-Alkyne. For the structurally similar diSulfo-Cy5 alkyne, the quantum yield is reported to be 0.28.	[7]
Storage Conditions	Store at -20°C, desiccated and protected from light.	[5][9][10]

Experimental Protocols

Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)

This protocol describes a general method for labeling azide-modified biomolecules with **Trisulfo-Cy5-Alkyne**. The reaction components and concentrations may require optimization depending on the specific biomolecule being labeled.

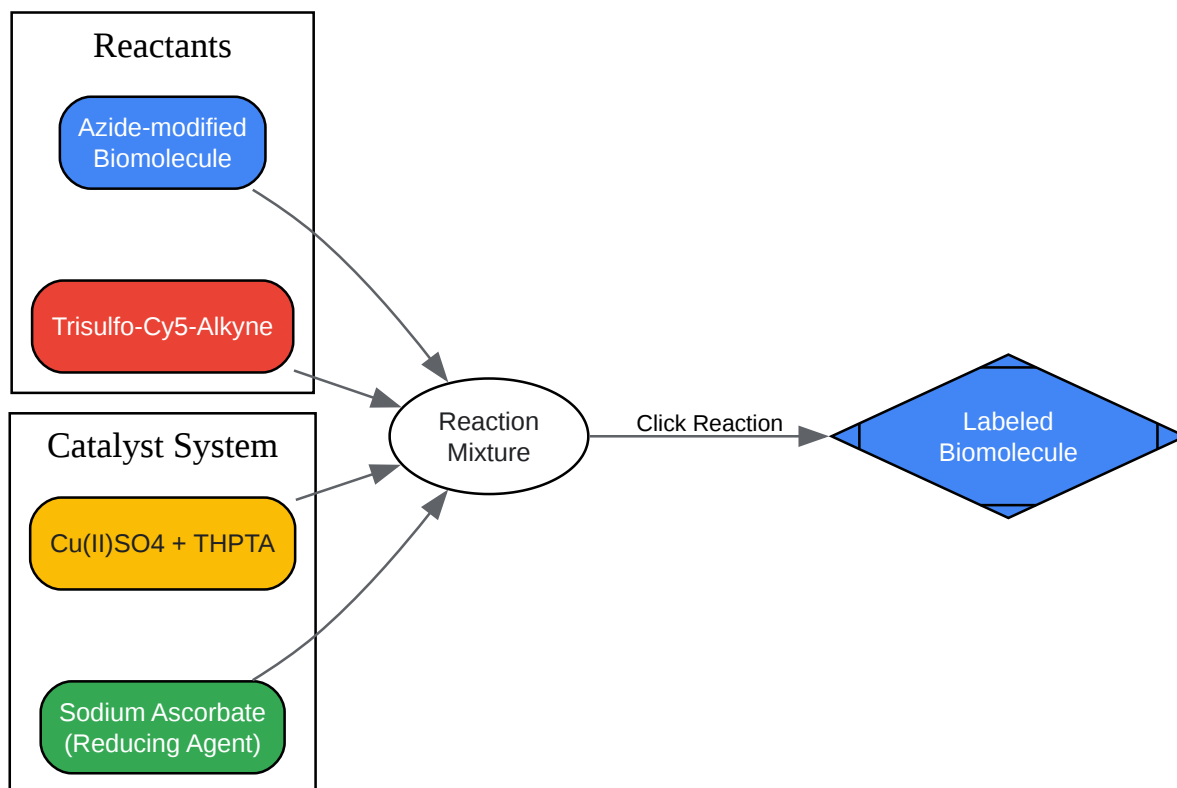
Materials:

- Azide-modified biomolecule (e.g., protein, nucleic acid)
- **Trisulfo-Cy5-Alkyne**
- Copper(II) sulfate (CuSO_4)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
- Sodium ascorbate
- Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
- DMSO or DMF for dissolving the dye
- Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

- Prepare Stock Solutions:
 - Dissolve **Trisulfo-Cy5-Alkyne** in DMSO or DMF to a concentration of 10 mM.
 - Prepare a 50 mM stock solution of CuSO_4 in water.
 - Prepare a 50 mM stock solution of THPTA in water.
 - Freshly prepare a 100 mM stock solution of sodium ascorbate in water.
- Reaction Setup:
 - In a microcentrifuge tube, combine the azide-modified biomolecule with the reaction buffer.
 - Add the **Trisulfo-Cy5-Alkyne** stock solution to the reaction mixture. The molar ratio of dye to biomolecule may need to be optimized, but a starting point of 2-5 molar equivalents of dye is recommended.

- Premix the CuSO_4 and THPTA solutions in a 1:5 molar ratio. Add this mixture to the reaction tube to a final copper concentration of 1-2 mM.
- Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.
- Incubation:
 - Incubate the reaction mixture at room temperature for 1-2 hours, protected from light. The reaction can also be performed at 4°C for overnight incubation.
- Purification:
 - Remove the unreacted dye and other small molecules by size-exclusion chromatography, dialysis, or other appropriate purification methods.
- Characterization:
 - Confirm the labeling by measuring the absorbance of the purified conjugate at 280 nm (for protein) and ~647 nm (for Trisulfo-Cy5). The degree of labeling can be calculated using the molar extinction coefficients of the protein and the dye.



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Caption: Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) Workflow.

Fluorescence Microscopy Protocol

This protocol outlines a general procedure for imaging cells labeled with **Trisulfo-Cy5-Alkyne** conjugates.

Materials:

- Cells grown on coverslips or in imaging dishes
- **Trisulfo-Cy5-Alkyne** labeled probe
- Fixation buffer (e.g., 4% paraformaldehyde in PBS)
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) (optional)

- Wash buffer (e.g., PBS)
- Mounting medium with DAPI (optional, for nuclear counterstaining)
- Fluorescence microscope with appropriate filter sets for Cy5 (Excitation: ~620-650 nm, Emission: ~660-700 nm)

Procedure:

- Cell Culture and Labeling:
 - Culture cells to the desired confluency.
 - Incubate the cells with the **Trisulfo-Cy5-Alkyne** labeled probe at an optimized concentration and for a suitable duration.
- Fixation and Permeabilization:
 - Wash the cells with PBS to remove unbound probe.
 - Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.
 - If the target is intracellular, permeabilize the cells with 0.1% Triton X-100 for 5-10 minutes.
- Washing and Mounting:
 - Wash the cells three times with PBS.
 - Mount the coverslips onto microscope slides using an antifade mounting medium, optionally containing DAPI for nuclear staining.
- Imaging:
 - Image the samples using a fluorescence microscope equipped with a Cy5 filter set.
 - Acquire images and perform any necessary image analysis.

Flow Cytometry Protocol

This protocol provides a general guideline for analyzing cells labeled with **Trisulfo-Cy5-Alkyne** conjugates using flow cytometry.

Materials:

- Cell suspension
- **Trisulfo-Cy5-Alkyne** labeled probe
- Flow cytometry buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
- Flow cytometer with a red laser (e.g., 633 nm or 640 nm) and appropriate detectors

Procedure:

- Cell Preparation and Labeling:
 - Prepare a single-cell suspension of the target cells.
 - Incubate the cells with the **Trisulfo-Cy5-Alkyne** labeled probe at an optimized concentration.
- Washing:
 - Wash the cells twice with flow cytometry buffer to remove unbound probe.
- Resuspension:
 - Resuspend the cells in an appropriate volume of flow cytometry buffer.
- Data Acquisition:
 - Analyze the labeled cells on a flow cytometer using the red laser for excitation and an appropriate emission filter (e.g., 660/20 nm bandpass filter).
 - Collect data and perform subsequent analysis.

Applications in Research and Drug Development

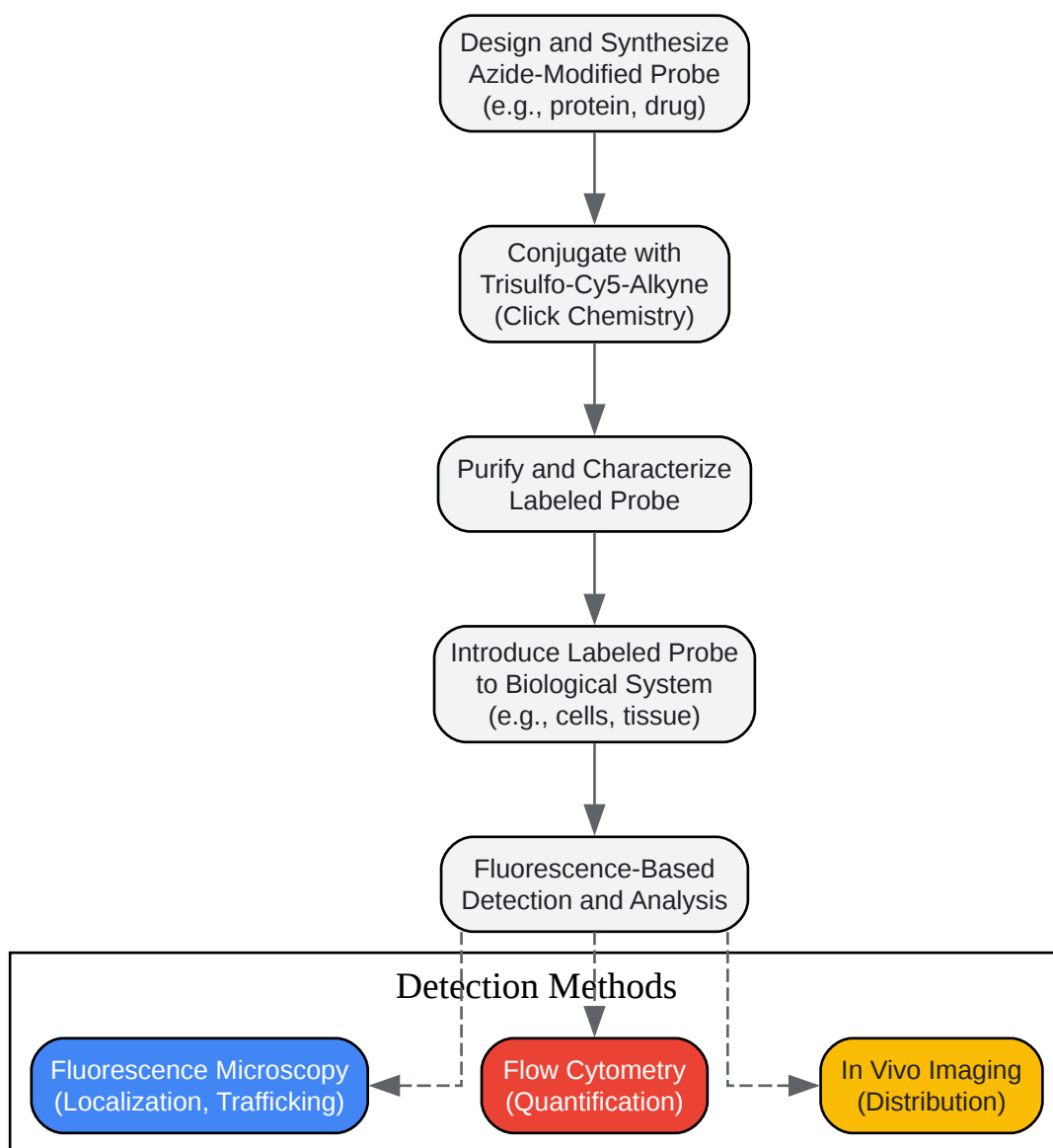
Trisulfo-Cy5-Alkyne is a valuable tool for a variety of applications in biological research and drug development, including:

- **Fluorescence Imaging:** Its near-infrared fluorescence makes it suitable for high-resolution imaging of labeled biomolecules in cells and tissues with reduced background fluorescence.
- **Flow Cytometry:** It can be used for the detection and quantification of specific cell populations or cellular components.
- **Protein Labeling and Tracking:** Covalently attaching **Trisulfo-Cy5-Alkyne** to proteins allows for the study of their localization, trafficking, and interactions.^[11]
- **Nucleic Acid Labeling:** It can be incorporated into DNA or RNA probes for use in fluorescence in situ hybridization (FISH) and other nucleic acid detection methods.
- **Drug Discovery:** The dye can be conjugated to drug candidates to study their uptake, distribution, and target engagement in cellular and animal models.

Signaling Pathways and Experimental Workflows

While **Trisulfo-Cy5-Alkyne** is a versatile labeling reagent, it does not inherently target a specific signaling pathway. Instead, it is used to fluorescently tag a molecule of interest (e.g., a protein, lipid, or drug) that is involved in a particular pathway. The choice of the azide-modified biomolecule dictates the biological process being investigated.

The general experimental workflow for utilizing **Trisulfo-Cy5-Alkyne** to study a biological process is outlined below.



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